N-(1-Cyano-3-methylcyclohexyl)-4-fluoro-3-(2-methoxyethoxymethyl)benzamide
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Overview
Description
N-(1-Cyano-3-methylcyclohexyl)-4-fluoro-3-(2-methoxyethoxymethyl)benzamide is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyano-3-methylcyclohexyl)-4-fluoro-3-(2-methoxyethoxymethyl)benzamide typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the cyclohexyl ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the cyano group: The cyano group is introduced through a nucleophilic substitution reaction.
Attachment of the benzamide moiety: This step involves the coupling of the benzamide group to the cyclohexyl ring.
Fluorination and methoxyethoxymethylation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production.
Chemical Reactions Analysis
Types of Reactions
N-(1-Cyano-3-methylcyclohexyl)-4-fluoro-3-(2-methoxyethoxymethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines. Substitution reactions may result in the formation of various substituted derivatives.
Scientific Research Applications
N-(1-Cyano-3-methylcyclohexyl)-4-fluoro-3-(2-methoxyethoxymethyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of N-(1-Cyano-3-methylcyclohexyl)-4-fluoro-3-(2-methoxyethoxymethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to specific receptors: Modulating the activity of enzymes or receptors involved in various biological processes.
Inhibiting or activating enzymes: Affecting the catalytic activity of enzymes, leading to changes in metabolic pathways.
Interacting with cellular components: Altering the function of cellular components such as proteins, nucleic acids, or membranes.
Comparison with Similar Compounds
Similar Compounds
N-(1-Cyano-3-methylcyclohexyl)-4-fluorobenzamide: Lacks the methoxyethoxymethyl group, resulting in different chemical and biological properties.
N-(1-Cyano-3-methylcyclohexyl)-3-(2-methoxyethoxymethyl)benzamide: Lacks the fluoro group, leading to variations in reactivity and applications.
N-(1-Cyano-3-methylcyclohexyl)-4-fluoro-3-methylbenzamide: Lacks the methoxyethoxymethyl group, affecting its solubility and biological activity.
Uniqueness
N-(1-Cyano-3-methylcyclohexyl)-4-fluoro-3-(2-methoxyethoxymethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
IUPAC Name |
N-(1-cyano-3-methylcyclohexyl)-4-fluoro-3-(2-methoxyethoxymethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25FN2O3/c1-14-4-3-7-19(11-14,13-21)22-18(23)15-5-6-17(20)16(10-15)12-25-9-8-24-2/h5-6,10,14H,3-4,7-9,11-12H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHJRUJZPJLZQTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)(C#N)NC(=O)C2=CC(=C(C=C2)F)COCCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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